

physicochemical properties and solubility of Antiviral agent 19

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antiviral agent 19

Cat. No.: B12418006

[Get Quote](#)

As information regarding a specific "**Antiviral agent 19**" is not publicly available, this technical guide utilizes Remdesivir (GS-5734) as a well-documented exemplar. Remdesivir is a broad-spectrum antiviral agent recognized for its activity against a range of RNA viruses, including SARS-CoV-2, the virus responsible for COVID-19.[1][2] It is a nucleotide analogue prodrug that ultimately interferes with viral replication.[2] This document provides an in-depth overview of its physicochemical properties and solubility, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Remdesivir is a white to off-white or yellow, non-hygroscopic crystalline solid.[3] It is manufactured as a single stereoisomer with six chiral centers.[4] The compound exists in different polymorphic forms, with Form II being a common active substance.

Table 1: Key Physicochemical Properties of Remdesivir

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₅ N ₆ O ₈ P	
Molecular Weight	602.58 g/mol	
Physical Description	White to off-white/yellow crystalline solid	
pKa (strongest acidic/basic)	10.23 / 0.65	
Log P (o/w)	2.01	
CAS Number	1809249-37-3	

Solubility

The solubility of Remdesivir is a critical factor in its formulation and delivery. It is virtually insoluble in water, and its aqueous solubility is pH-dependent, increasing as the pH decreases. For instance, it is very slightly soluble in water when the pH is adjusted to 2 with hydrochloric acid. The solubility of different polymorphic forms can also vary. Studies have shown that the polymorphic form RDV-I exhibits a marginally faster dissolution rate and higher solubility in water at pH 7 compared to RDV-II.

Table 2: Solubility of Remdesivir in Various Solvents

Solvent	Solubility	Concentration	Source
Water (pH 7)	Virtually Insoluble	-	
Water (pH 2)	Very Slightly Soluble	-	
Simulated Lung Fluid (Crystalline)	-	0.03 ± 0.001 mg/mL	
Simulated Lung Fluid (Amorphous)	-	0.59 ± 0.01 mg/mL	
Ethanol	Soluble	12.05 mg/mL (20 mM)	
Methanol	Completely Soluble	-	
DMSO	-	60.26 mg/mL (100 mM)	

Experimental Protocols

Preparation of Remdesivir Polymorphs (RDV-I and RDV-II)

This protocol describes the laboratory-scale preparation of two solvent-free polymorphic forms of Remdesivir.

- Preparation of Polymorph I (RDV-I):
 - Dissolve Remdesivir in a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) at 50 °C.
 - Cool the solution down to 0 °C to yield single crystals of RDV-I.
- Preparation of Polymorph II (RDV-II):
 - Dissolve Remdesivir in acetonitrile (MeCN) at 90 °C.
 - Cool the solution to room temperature to obtain single crystals of RDV-II.

The resulting crystal forms can be characterized using techniques such as Powder X-ray Diffraction (PXRD) and Single-crystal X-ray Diffraction.

Aqueous Solubility and Dissolution Rate Determination

This protocol outlines a method for measuring the solubility and dissolution profile of Remdesivir polymorphs in distilled water.

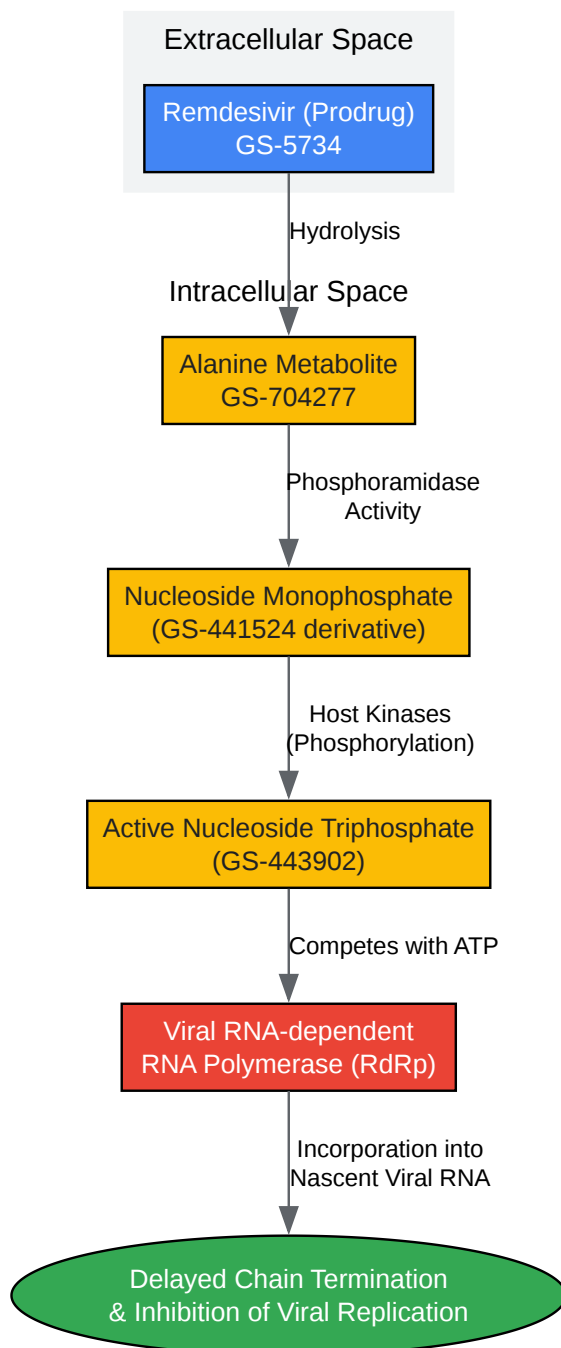
- Apparatus and Reagents:
 - Thermo Scientific Evolution 300 UV-Vis spectrometer or equivalent.
 - Magnetic stirrer.
 - 100 mesh sieve.
 - Distilled water (pH 7).
 - Remdesivir samples (e.g., RDV-I, RDV-II).
- Procedure:
 - Equilibrate a beaker containing 200 mL of distilled water (pH 7) at 37 °C.
 - Add approximately 100 mg of the Remdesivir sample, filtered through a 100 mesh sieve, to the water.
 - Stir the mixture at 150 rpm with a magnetic stirrer.
 - At specific time intervals (e.g., up to 240 minutes), withdraw a 4 mL aliquot of the dissolved sample.
 - Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium to maintain a constant total volume.
 - Filter each aliquot and assay using UV analysis at a wavelength (λ_{max}) of 245 nm to determine the concentration of Remdesivir.
 - Calculate the concentration based on a pre-established standard curve.

- Repeat the experiment at least three times to ensure accuracy.

Mechanism of Action & Intracellular Metabolism

Remdesivir is a monophosphoramidate prodrug of an adenosine analog. To exert its antiviral effect, it must enter the host cell and be converted into its active form, an adenosine triphosphate analog (GS-443902).

Intracellular Activation of Remdesivir

[Click to download full resolution via product page](#)

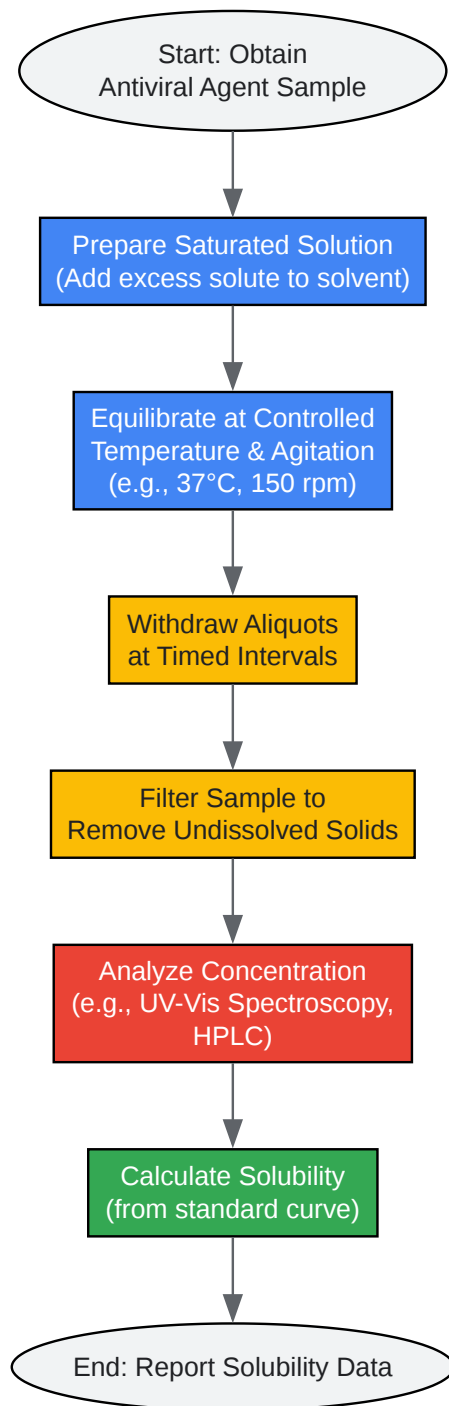
Caption: Intracellular metabolic pathway of Remdesivir to its active triphosphate form.

This active triphosphate competes with endogenous adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp). Once incorporated, it results in delayed chain termination, effectively halting the replication of the viral genome.

Experimental & Logical Workflows

The determination of key physicochemical parameters like solubility follows a structured workflow to ensure accurate and reproducible results.

Workflow for Solubility Determination



[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for determining the solubility of an antiviral agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Remdesivir - StatPearls - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 2. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Remdesivir - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- To cite this document: BenchChem. [physicochemical properties and solubility of Antiviral agent 19]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12418006#physicochemical-properties-and-solubility-of-antiviral-agent-19>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com